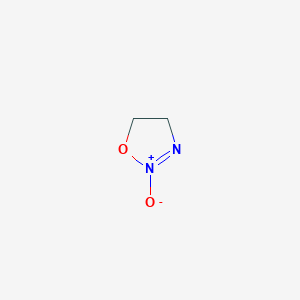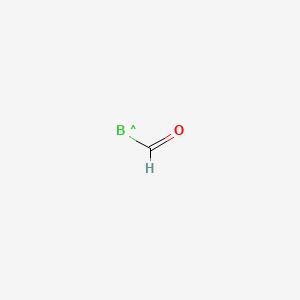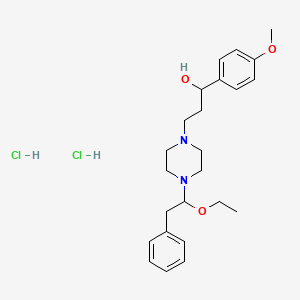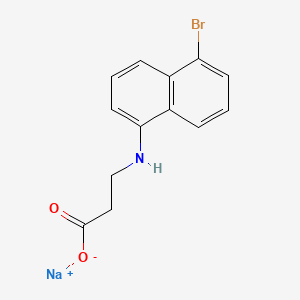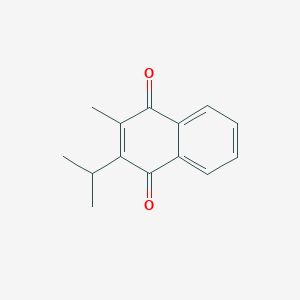![molecular formula C11H15NO4 B14681006 2-[(Propan-2-yl)oxy]phenyl methoxycarbamate CAS No. 38064-17-4](/img/structure/B14681006.png)
2-[(Propan-2-yl)oxy]phenyl methoxycarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Propan-2-yl)oxy]phenyl methoxycarbamate typically involves the reaction of 2-[(Propan-2-yl)oxy]phenol with methoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methoxycarbonyl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves strict control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Propan-2-yl)oxy]phenyl methoxycarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into corresponding alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxycarbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, alcohols, and substituted carbamates, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-[(Propan-2-yl)oxy]phenyl methoxycarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of carbamate chemistry and reaction mechanisms.
Biology: Its fungicidal properties make it a valuable tool in studying fungal biology and plant-pathogen interactions.
Medicine: Research is ongoing into its potential use in developing antifungal drugs for human and veterinary medicine.
Industry: It is used in the formulation of agricultural fungicides to protect crops from fungal diseases.
Mécanisme D'action
The primary mechanism of action of 2-[(Propan-2-yl)oxy]phenyl methoxycarbamate involves the inhibition of mitochondrial respiration in fungi. It blocks the transfer of electrons between cytochrome b and cytochrome c1 in the cytochrome bc1 complex, which is essential for ATP synthesis. This disruption of energy production leads to the death of the fungal cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Azoxystrobin: Another strobilurin fungicide with a similar mode of action but different chemical structure.
Trifloxystrobin: Similar to pyraclostrobin but with variations in its molecular structure and spectrum of activity.
Fluoxastrobin: Another related compound with similar fungicidal properties.
Uniqueness
2-[(Propan-2-yl)oxy]phenyl methoxycarbamate is unique in its high efficacy against a broad range of fungal pathogens and its relatively low toxicity to non-target organisms. Its chemical structure allows for effective inhibition of mitochondrial respiration, making it a potent fungicide .
Propriétés
Numéro CAS |
38064-17-4 |
|---|---|
Formule moléculaire |
C11H15NO4 |
Poids moléculaire |
225.24 g/mol |
Nom IUPAC |
(2-propan-2-yloxyphenyl) N-methoxycarbamate |
InChI |
InChI=1S/C11H15NO4/c1-8(2)15-9-6-4-5-7-10(9)16-11(13)12-14-3/h4-8H,1-3H3,(H,12,13) |
Clé InChI |
KJCITPQETXAYPO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=CC=CC=C1OC(=O)NOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



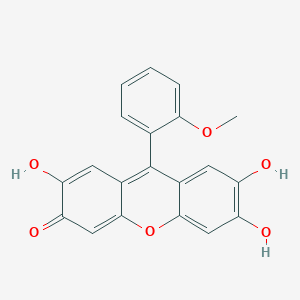
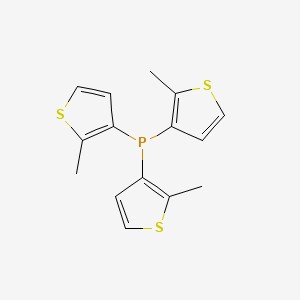
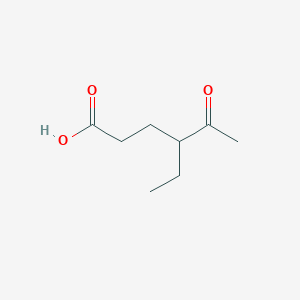
![oxalic acid;phenyl 3-[bis(2-chloroethyl)amino]propanoate](/img/structure/B14680937.png)
![Ethyl oxo[(2-oxobutyl)amino]acetate](/img/structure/B14680946.png)
